Product packaging for Terbium acetate hydrate(Cat. No.:CAS No. 16922-07-9)

Terbium acetate hydrate

Cat. No.: B105684
CAS No.: 16922-07-9
M. Wt: 354.07 g/mol
InChI Key: CUFVJHPGFMTTMB-UHFFFAOYSA-K
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Description

Terbium Acetate Hydrate, with the chemical formula Tb(CH₃COO)₃·nH₂O (where n is typically 3, 4, 5, or 6) and CAS Number 100587-92-6, is a water-soluble, white crystalline solid . It serves as a highly versatile precursor in advanced research and technology development. A primary application of this compound is as a starting material for the synthesis of terbium-doped phosphors. When irradiated with ultraviolet light, terbium ions (Tb³⁺) emit a characteristic bright green fluorescence, making this compound essential for developing phosphors used in LED lighting, fluorescent lamps, and display technologies . In the field of catalysis, this compound is a valuable precursor for generating terbium oxide (Tb₄O₇) catalysts . Terbium oxide exhibits significant oxygen storage capacity (OSC) and is used in catalytic processes such as the oxidative dehydrogenation of ethane and in three-way catalysts for exhaust gas treatment, where it enhances stability and activity at high temperatures . Furthermore, this compound is utilized in the preparation of specialized alloys and advanced materials, including the magnetostrictive alloy Terfenol-D, and finds applications in sensors, actuators, and naval sonar systems . It is also a critical reagent in fundamental material science research for synthesizing other terbium complexes and nanomaterials . This product is offered in multiple purity grades, including 99.9% (3N) and 99.99% (4N), and is explicitly intended for research use only (RUO). It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O7Tb B105684 Terbium acetate hydrate CAS No. 16922-07-9

Properties

IUPAC Name

terbium(3+);triacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFVJHPGFMTTMB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Tb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597397
Record name Terbium(3+) acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16922-07-9
Record name Terbium(3+) acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Terbium Acetate Hydrate

Preparation of Terbium Acetate (B1210297) Hydrate (B1144303)

The synthesis of terbium acetate hydrate can be achieved through several methods, each offering distinct advantages in terms of purity, crystallinity, and scale. These methods range from straightforward acid-base reactions to more complex crystallization and solvothermal techniques.

Direct Reaction Approaches (e.g., from Terbium Oxide or Carbonate)

A common and direct method for preparing this compound involves the reaction of terbium(III) oxide (Tb₄O₇) or terbium carbonate (Tb₂(CO₃)₃) with acetic acid. In this process, the terbium precursor is dissolved in a dilute solution of acetic acid. The use of dilute acetic acid is crucial, as a high concentration can lead to the immediate precipitation of terbium acetate. Should precipitation occur, the addition of water can redissolve the material. The general chemical reaction for the oxide precursor is:

Tb₄O₇ + 6 CH₃COOH → 2 Tb(CH₃COO)₃ + 3 H₂O + O₂

Similarly, terbium carbonate reacts with acetic acid as follows:

Tb₂(CO₃)₃ + 6 CH₃COOH → 2 Tb(CH₃COO)₃ + 3 H₂O + 3 CO₂

Following the dissolution, the resulting solution is typically heated to facilitate the reaction and then concentrated to induce crystallization of this compound upon cooling.

Recrystallization Techniques for Crystalline Forms

The formation of well-defined crystals of this compound is often desirable for applications requiring high purity and specific crystalline morphologies. Recrystallization is a key technique to achieve this.

Slow Evaporation: A straightforward method for obtaining single crystals of this compound is through the slow evaporation of a saturated aqueous solution at room temperature. This process allows for the gradual formation of large, well-defined triclinic crystals over an extended period. sciencemadness.org The choice of solvent is critical; while readily soluble in water, terbium acetate is less soluble in ethanol (B145695), and its crystals have been observed to disintegrate in ethanol. sciencemadness.org

Controlled Cooling: Controlled cooling crystallization can also be employed to obtain pure product phases. This technique involves dissolving the this compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by a carefully controlled cooling ramp. The rate of cooling can significantly influence the crystal size and morphology. For instance, a slow cooling process generally favors the growth of larger crystals.

Different solvent systems can lead to the crystallization of various polymorphs. For example, in the broader context of lanthanide acetate complexes, the choice between solvents like chloroform (B151607) and mixtures such as chloroform and ethanol can direct the crystallization towards different polymorphic forms. rsc.org While specific protocols for this compound are not extensively detailed, the principles of solubility and supersaturation control are fundamental.

Solvothermal Synthesis Applications

Solvothermal synthesis offers a versatile route for the preparation of crystalline materials, including complexes of this compound. This method involves a chemical reaction in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The increased pressure and temperature can facilitate the dissolution of reactants and the crystallization of products with specific structures and morphologies.

This compound is utilized as a precursor in solvothermal synthesis to create more complex coordination compounds. For example, a solvothermal reaction involving terbium(III) acetate hydrate, p-acetylamino benzoic acid, and 2,2'-bipyridine (B1663995) in a methanol-water mixed solvent has been used to synthesize a new crystalline complex, aqua-tris(p-acetamidobenzoate-κO,O′)-(2,2′-bipyridine-κN,N′)terbium(III). researchgate.net In this process, the pH of the solution is adjusted, and the mixture is heated, leading to the formation of the desired crystalline product. This demonstrates the utility of this compound as a building block in the solvothermal construction of novel materials.

Thermal Decomposition Pathways and Derived Materials

The thermal decomposition of this compound is a critical process for the synthesis of terbium oxides, which are valued for their catalytic and optical properties. Understanding the decomposition mechanism allows for the precise control of the final product's characteristics.

Mechanism of Water Molecule Loss and Intermediate Formation

The thermal decomposition of this compound proceeds in distinct stages, which can be monitored using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net

The initial stage involves the loss of water molecules of hydration. This dehydration process typically occurs in two steps at temperatures below 150°C. researchgate.net The tetrahydrate form, for instance, begins to lose water at around 60°C.

Following dehydration, the anhydrous terbium acetate starts to decompose in the temperature range of 300–550°C. researchgate.net This decomposition is a complex process involving the formation of various intermediate species. The final product of this decomposition in an air atmosphere is typically the mixed-valence terbium oxide, Tb₄O₇. researchgate.netresearchgate.net The formation of this specific oxide is a key feature of the thermal decomposition of terbium acetate.

Decomposition StageTemperature Range (°C)Process
Dehydration< 150Loss of water molecules in two steps
Decomposition300 - 550Decomposition of anhydrous terbium acetate through intermediates
Final Product Formation> 550Formation of Tb₄O₇

Formation of Terbium Oxide Catalysts from Terbium Acetate Precursors

This compound is a widely used precursor for the synthesis of terbium oxide catalysts. smolecule.comsigmaaldrich.com The thermal decomposition of terbium acetate, as described above, yields terbium oxide powders whose properties can be tailored by controlling the calcination temperature and atmosphere.

The resulting terbium oxide materials exhibit several properties that make them effective catalysts:

High thermal stability: Terbium oxide catalysts can withstand high reaction temperatures. smolecule.com

Acidic properties: The surface of terbium oxide possesses Lewis acid sites that can catalyze various acid-driven reactions. smolecule.com

Redox properties: Terbium can exist in both +3 and +4 oxidation states, allowing the oxide to participate in redox reactions. smolecule.comnih.gov

Research has demonstrated that the calcination of the terbium acetate precursor at temperatures between 600–900°C results in the formation of Tb₄O₇ as the major phase. researchgate.net The characteristics of the resulting terbium oxide nanoparticles, such as crystallite size and morphology, are influenced by the synthesis conditions. For example, nanostructured powders of terbium oxides prepared by the thermal decomposition of terbium acetate at different temperatures have been shown to consist of more than one crystalline phase. researchgate.net The catalytic activity of these materials is a subject of ongoing research, with applications in various organic transformations.

PrecursorDerived MaterialKey Catalytic Properties
This compoundTerbium Oxide (Tb₄O₇)High thermal stability, Lewis acidity, Redox activity

Solution-Phase Chemistry and Complexation

In solution, terbium acetate exists as the terbium(III) ion, which readily participates in complexation reactions with various ligands. The coordination chemistry of Tb(III) in solution is a critical aspect of its application in areas such as luminescent probes and materials science.

Ligand Binding and Coordination Geometry

The terbium(III) ion (Tb³⁺) in aqueous solution is coordinated by water molecules. rsc.org The introduction of ligands, such as acetate, leads to the displacement of these water molecules and the formation of terbium complexes. The acetate ion can act as a bidentate ligand, coordinating to the terbium ion through both oxygen atoms. researchgate.netacs.org This results in a coordination environment that is often a distorted capped-square-antiprism, with the terbium ion having a coordination number of nine. researchgate.netacs.org The coordination geometry can be influenced by the nature of other co-ligands present in the solution. researchgate.netacs.org

The binding of ligands to the terbium ion is a key factor in sensitizing its luminescence. rsc.org This "antenna effect" involves the organic ligand absorbing light and transferring the energy to the terbium ion, which then emits its characteristic green light. rsc.org The efficiency of this energy transfer is highly dependent on the coordination environment of the Tb³⁺ ion. rsc.org

Formation of Terbium(III) Complexes with Organic Ligands (e.g., 1,10-phenanthroline (B135089), dipicolinic acid)

Terbium(III) forms stable and often highly luminescent complexes with a variety of organic ligands. These complexes have garnered significant interest for their applications in bioassays, imaging, and materials science. nih.govnih.gov

1,10-phenanthroline (phen): Terbium(III) readily forms complexes with 1,10-phenanthroline. ijcce.ac.irnih.gov The synthesis typically involves reacting a terbium salt, such as terbium(III) chloride, with 1,10-phenanthroline in an ethanolic solution. ijcce.ac.ir The resulting complexes, such as [Tb(phen)₂Cl₃(H₂O)], exhibit strong fluorescence due to efficient intramolecular energy transfer from the phenanthroline ligand to the terbium ion. ijcce.ac.ir The stability of these complexes allows for their use in various applications, including as fluorescent probes for biomolecules. ijcce.ac.irijcce.ac.ir

Dipicolinic acid (DPA): Dipicolinic acid is another ligand that forms highly stable and luminescent complexes with terbium(III). nih.govacs.orgnih.gov The complexation of Tb³⁺ with DPA is the basis for highly sensitive detection methods for bacterial endospores, as DPA is a major component of their structure. nih.govacs.org The binding of DPA to terbium(III) significantly enhances the terbium-sensitized luminescence. rsc.orgnih.gov The stoichiometry of the Tb(III):DPA complex can vary, with evidence for the formation of mono-, bis-, and tris-ligated species. acs.orgacs.org The formation of these complexes is a stepwise process, with the binding of the first and second DPA molecules contributing most significantly to the fluorescence enhancement. nih.gov

LigandTypical ComplexKey Features
1,10-phenanthroline[Tb(phen)₂Cl₃(H₂O)]High fluorescence, used as a biological probe. ijcce.ac.irijcce.ac.ir
Dipicolinic acid[Tb(DPA)]⁺, [Tb(DPA)₂]⁻, [Tb(DPA)₃]³⁻High stability, significant fluorescence enhancement, used for bacterial spore detection. nih.govacs.orgnih.govacs.orgacs.org

Influence of pH on Complex Formation and Stability

The pH of the solution plays a crucial role in the formation and stability of terbium(III) complexes. acs.orgmdpi.com The intensity of sensitized fluorescence from these complexes is significantly dependent on the pH of the medium, which is related to the acid-base equilibria of both the ligand and the terbium ion, as well as the potential for hydrolysis of the terbium ion at higher pH values. mdpi.com

For terbium-dipicolinic acid complexes, increasing the pH generally leads to an increase in the formation constants of the complexes. acs.orgacs.org However, at pH values close to neutral, the propensity of Tb³⁺ to form precipitates and polynuclear complexes can become a significant issue. acs.org Studies have shown that for the Tb(III)-DPA system, elevating the pH is important for increasing the stability constants. acs.orgacs.org

Similarly, for terbium complexes with 1,10-phenanthroline, the fluorescence intensity increases with pH, reaching a maximum in the slightly acidic to neutral range (pH 5.4-7.2). mdpi.com A sharp decrease in fluorescence is observed at higher pH values (above 7.2), which is likely due to the decomposition of the complex and the formation of terbium hydroxide. mdpi.com In acidic conditions, the formation of these complexes is less favored, leading to low fluorescence intensity. mdpi.com The effect of pH on complexation and fluorescence intensity has also been studied for other terbium complexes, with optimal pH ranges often found to be in the neutral to alkaline region. researchgate.netresearchgate.net

Complex SystemOptimal pH Range for Maximum Fluorescence/StabilityObservations
Terbium(III) - Dipicolinic AcidElevated pH increases stability constants. acs.orgacs.orgLowering salt concentration also favors complex formation; acetate and sulfate (B86663) can inhibit polynuclear complex formation. acs.orgacs.org
Terbium(III) - 1,10-phenanthrolinepH 5.4 - 7.2Fluorescence decreases sharply above pH 7.2 due to complex decomposition. mdpi.com
Terbium(III) - p-hydroxybenzoic acidLuminescence increases with pH in SiO₂ gel. researchgate.netIndicates complex formation is favored at higher pH. researchgate.net

Advanced Spectroscopic and Structural Characterization of Terbium Acetate Hydrate and Its Derivatives

Crystallographic Analysis and Structural Elucidation

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive data on the three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the coordination environment of the terbium ion, which in turn governs its photophysical behavior.

Single-crystal X-ray diffraction has been successfully employed to determine the precise structure of terbium acetate (B1210297) hydrate (B1144303). Recrystallization of terbium acetate hydrate from a water/ethanol (B145695) solution yields colorless crystals suitable for X-ray analysis. conicet.gov.ar The analysis reveals that the compound crystallizes as a dimeric complex with the formula [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O. conicet.gov.arscispace.com In this structure, two terbium ions are bridged by acetate ligands. The structure is centrosymmetric and isostructural with the acetate tetrahydrates of other lanthanides, including Europium (Eu), Gadolinium (Gd), Holmium (Ho), and Erbium (Er). conicet.gov.ar

The detailed structural data obtained from these studies provide a foundational understanding of the coordination chemistry of terbium in a carboxylate environment.

Crystallographic Data for Terbium Acetate Tetrahydrate
Compound Formula [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O
Crystal System Triclinic sciencemadness.org
Structure Type Binuclear (Dimeric) conicet.gov.ar
Key Feature Centrosymmetric Dimer conicet.gov.ar
Isostructural Compounds Eu, Gd, Ho, Er Acetate Tetrahydrates conicet.gov.ar

Terbium acetate is known to exist in various hydration states, a common phenomenon for lanthanide salts. The chemical formula is often generally written as Tb(CH₃COO)₃·nH₂O, where 'n' can be 3, 4, 5, or 6, indicating the possibility of multiple hydrate forms. samaterials.co.uksamaterials.com The most commonly characterized form is the tetrahydrate, [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, which contains both coordinated and lattice water molecules. conicet.gov.ar

Thermogravimetric analysis (TGA) confirms the presence of these water molecules. The tetrahydrate form begins to lose its water of hydration at approximately 60°C, becoming fully anhydrous at 180°C. wikipedia.org The decomposition of the anhydrous acetate begins around 220°C, ultimately yielding terbium oxide at higher temperatures. wikipedia.orgresearchgate.net This thermal behavior underscores the importance of controlling hydration states, as the presence or absence of water molecules in the coordination sphere directly impacts the luminescent properties of the Tb³⁺ ion.

In the dimeric structure of [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, each terbium(III) ion is nine-coordinate, forming a TbO₉ coordination polyhedron. conicet.gov.arfrontiersin.org This geometry is best described as a distorted tricapped trigonal prism (TCTP). conicet.gov.ar The coordination sphere is comprised of oxygen atoms from both the acetate ligands and water molecules. The acetate ligands exhibit multiple coordination modes, including acting as bridging ligands between the two terbium centers. conicet.gov.ar

The Tb-O bond distances vary depending on the nature of the oxygen donor. The Tb–O(aqua) distances are the shortest in the polyhedron, ranging from 2.343(3) to 2.360(2) Å, while the Tb–O(carboxylate) distances span a broader range from 2.378(2) to 2.5677(2) Å. conicet.gov.ar This arrangement creates a specific ligand field environment around the Tb³⁺ ion, which influences the energies of the 4f orbitals and thus the characteristics of the f-f electronic transitions responsible for its luminescence. While other coordination numbers such as eight (dodecahedral geometry) and ten are known for Tb³⁺ in different complexes, the nine-coordinate TCTP is characteristic of this hydrated acetate structure. researchgate.netuchile.cl

Luminescence Spectroscopy Investigations

Luminescence spectroscopy is a powerful tool for probing the photophysical properties of terbium complexes. The characteristic sharp, long-lived green emission of Tb³⁺ makes it highly suitable for a variety of optical applications.

A significant challenge in utilizing Tb³⁺ ions is their inherently low molar extinction coefficients, as the 4f-4f transitions are Laporte-forbidden. uchile.clnih.gov This makes direct excitation of the ion inefficient. To overcome this, a strategy known as the "antenna effect" or sensitized luminescence is employed. nih.gov In this mechanism, an organic chromophore (the antenna), covalently bound to the metal ion, absorbs incident light (typically UV) much more efficiently. nih.govrsc.org After absorption, the antenna undergoes intersystem crossing to a long-lived triplet excited state. From this state, the energy is transferred non-radiatively to a resonant energy level of the Tb³⁺ ion, which then relaxes by emitting its characteristic green light. nih.govrsc.org This process dramatically enhances the observed luminescence intensity. rsc.org

The photoluminescence quantum yield (PLQY or Φ), defined as the ratio of photons emitted to photons absorbed, is a key metric for the efficiency of a luminescent material. For terbium acetate itself, the quantum yield is modest, but for its derivatives, it can be exceptionally high.

Optimization Strategies:

Ligand Design: The rational design of the antenna ligand is the most common strategy for optimizing the quantum yield. The efficiency of energy transfer depends on the energy gap between the triplet state of the ligand and the emissive ⁵D₄ level of the Tb³⁺ ion. uchile.cl Research has shown that modifying ligands with electron-acceptor substituents can fine-tune this energy gap, leading to more efficient sensitization and significantly higher quantum yields. uchile.cl For instance, certain heptacoordinate Tb³⁺ complexes with optimized ligands have achieved quantum yields as high as 90%. uea.ac.uk Similarly, a macrocyclic phthalimide-based terbium complex was reported to have a quantum yield of 46%. rsc.org

Doping and Co-doping: Another effective strategy is to incorporate Tb³⁺ ions as dopants into a host material. The host can act as a sensitizer (B1316253) or provide a rigid, protective environment. Co-doping with other ions can further enhance luminescence. For example, co-doping zinc sulfide (B99878) nanoparticles with lead (Pb²⁺) has been shown to enhance the emission from Tb³⁺. acs.org In NaYF₄ nanoparticles, co-doping with Ce³⁺ acts as a sensitizer for Tb³⁺, and optimizing the Tb³⁺ doping concentration is crucial to maximize brightness and avoid concentration quenching, leading to a PLQY of 54.8%. mdpi.com In metal-organic frameworks (MOFs), the rigid structure and organic linkers can lead to exceptionally high efficiencies, with one Tb-based MOF reporting a quantum yield of 91%. semanticscholar.org

Examples of High Quantum Yields in Terbium(III) Complexes and Materials
System Reported Quantum Yield (Φ)
Tb-based Metal-Organic Framework (MOF-76)91% semanticscholar.org
Heptacoordinate Tb³⁺ complex with ethylenediamine-based ligandup to 90% uea.ac.uk
NaYF₄:Ce³⁺,Tb³⁺ nanoparticles54.8% mdpi.com
Macrocyclic-phthalimide Tb³⁺ complex46% rsc.org
Terbium-doped Carbon Quantum Dots32% (compared to 12% for undoped) rsc.org

These optimization strategies, focusing on both the molecular design of complexes and the engineering of host materials, are crucial for developing advanced terbium-based materials for applications in lighting, sensing, and biomedical imaging.

Luminescence Lifetime Measurements

Luminescence lifetime measurements are critical for understanding the dynamics of the excited states of the terbium(III) ion. The lifetime of the excited ⁵D₄ state is sensitive to the immediate coordination environment, particularly the presence of O-H oscillators from coordinated water molecules, which can quench the luminescence through non-radiative pathways.

Studies on various terbium complexes provide insight into the expected lifetime values. For instance, the luminescence lifetime for some terbium complexes can range from 1.2 to 1.5 ms. vulcanchem.com The state of ligation significantly impacts these photophysical properties. nih.gov An increase in the number of coordinating ligands, which can displace quenching water molecules, can lead to a prolongation of the excited-state lifetime from 0.5 to approximately 2 ms. nih.gov

In a study of a luminescent nanohybrid, a terbium-ketoprofen complex was incorporated into mesoporous silica (B1680970) nanoparticles. mdpi.com The resulting nanohybrid exhibited a luminescence lifetime of 1.13 ± 0.02 ms, which is in close agreement with the lifetime of the pure terbium-ketoprofen complex (1.15 ± 0.02 ms). mdpi.com This indicates that the incorporation into the silica matrix did not significantly alter the immediate coordination sphere of the Tb³⁺ ion and that its emissive properties were preserved. mdpi.com The decay curves in such systems are often well-approximated by a single exponential function, suggesting a single primary emitting species. mdpi.comoptica.org

Table 1: Luminescence Lifetime Data for Terbium(III) Complexes

Complex/System Monitored Transition Excitation Wavelength (nm) Lifetime (τ) (ms) Notes
Terbium-ketoprofen complex ⁵D₄→⁷F₅ 310 1.15 ± 0.02 Lifetime preserved in nanohybrid. mdpi.com
SiTb nanohybrid ⁵D₄→⁷F₅ 310 1.13 ± 0.02 Tb-ketoprofen complex in mesoporous silica. mdpi.com
Tb(III) with DPA ligands Not specified Not specified ~2 For tris-complexes. nih.gov
Tb(III) aqua ion Not specified Not specified 0.5 For uncomplexed ion in aqueous solution. nih.gov
General Terbium Complexes Not specified Not specified 1.2 - 1.5 General reported range. vulcanchem.com

Data compiled from multiple research sources.

Fine Structure Analysis of Emission Spectra and Local Symmetry

The emission spectrum of the terbium(III) ion is characterized by sharp, well-defined peaks corresponding to ⁴f-⁴f electronic transitions. The fine structure of these emission bands is exceptionally sensitive to the local symmetry of the crystal field around the Tb³⁺ ion. researchgate.netmdpi.comresearchgate.net This makes luminescence spectroscopy a powerful tool for probing the coordination environment.

The most prominent emissions from the ⁵D₄ excited state are transitions to the ⁷Fₙ (where J = 6, 5, 4, 3) ground state multiplets. researchgate.net Of these, the green emission corresponding to the ⁵D₄ → ⁷F₅ transition (around 545 nm) is typically the most intense. ijcrt.org This is an electric dipole transition, and its intensity is highly dependent on the local site symmetry of the terbium ion. ijcrt.org Conversely, the ⁵D₄ → ⁷F₆ transition (around 491 nm) is a magnetic dipole transition and is largely insensitive to the local chemical environment. ijcrt.org The intensity ratio of these two transitions, I(⁵D₄→⁷F₅)/I(⁵D₄→⁷F₆), can therefore serve as a reliable indicator of the degree of asymmetry in the coordination sphere of the Tb³⁺ ion. ijcrt.orgmdpi.com

In a detailed study of a mononuclear terbium complex containing a bidentate acetate ligand, TbIII(H3L)(OAc)2·MeOH·H2O, the Tb³⁺ ion was found to be in a nonacoordinated, capped-square-antiprismatic geometry. researchgate.netacs.orgnih.gov The well-defined crystalline structure of this complex resulted in remarkably sharp and well-resolved emission peaks, which allowed for the observation of the Stark splitting of the Tb³⁺ energy levels. researchgate.net The fine structure observed in the ⁵D₄ → ⁷F₆ transition was directly correlated with the energy level diagram derived from magnetic analysis, providing a consistent picture of the crystal field's effect. acs.orgnih.gov In contrast, studies of terbium(III) complexation with terephthalic acid in solution showed no significant changes in the fine structure of the luminescence spectra across a range of conditions, suggesting that the symmetry of the coordination environment remained consistent. mdpi.com

Magnetic Characterization and Anisotropy Studies

The magnetic properties of terbium(III)-containing compounds, including those with acetate ligands, are of significant interest due to the ion's large magnetic anisotropy, which is a prerequisite for Single-Ion Magnet (SIM) behavior.

Temperature-Dependent Magnetic Susceptibilities and Magnetization

The magnetic susceptibility of terbium(III) complexes is highly dependent on temperature. For a mononuclear terbium(III) complex with an acetate ligand, TbIII(H3L)(OAc)2·MeOH·H2O, the room temperature χₘT value was measured to be 12.10 cm³ K mol⁻¹. acs.orgnih.gov This is slightly higher than the theoretical value of 11.82 cm³ K mol⁻¹ for a free Tb³⁺ ion (⁷F₆, S=3, L=3, J=6, g=3/2). acs.orgnih.gov As the temperature is lowered, the χₘT value typically remains constant until decreasing at lower temperatures, a behavior attributed to the thermal depopulation of the Stark sublevels generated by the crystal field. acs.org

In dinuclear or polynuclear complexes, the magnetic susceptibility also provides information about the magnetic coupling between adjacent Tb³⁺ ions. For example, in acetate-bridged dinuclear terbium complexes, the nature of the bridging can lead to either weak ferromagnetic or antiferromagnetic interactions. nih.gov In a study of triple-decker terbium phthalocyaninates, the χₘT product was observed to increase as the temperature decreased, indicating ferromagnetic coupling between the Tb³⁺ spins, which is primarily dipolar in nature. mdpi.com

Table 2: Magnetic Susceptibility Data for Select Terbium(III) Complexes

Complex χₘT at 300 K (cm³ K mol⁻¹) Magnetic Behavior
TbIII(H3L)(OAc)2·MeOH·H2O 12.10 Paramagnetic, depopulation of Stark levels at low T. acs.orgnih.gov
Tb₂(L_OEt)₂(OAc)₄ Not specified Weak intramolecular antiferromagnetic coupling. nih.govfrontiersin.org
(Pc)Tb[(15C5)₄Pc]Tb(Pc) ~24 (Expected for two non-interacting ions) Ferromagnetic coupling between Tb(III) spins. mdpi.com

Data compiled from multiple research sources.

Crystal Field Splitting of Terbium(III) Ground States

The ground state of the free Tb³⁺ ion is ⁷F₆. In a coordination complex, the surrounding ligands create a crystal field that lifts the (2J+1)-fold degeneracy of this ground state. For Tb³⁺ (J=6), the crystal field splits the ⁷F₆ ground state into 13 Stark sublevels (|J, m_J⟩). acs.org The energies and separation of these sublevels are crucial for determining the magnetic properties of the complex, particularly its magnetic anisotropy.

Magnetic data, including temperature-dependent susceptibility and field-dependent magnetization, can be analyzed using a spin Hamiltonian that incorporates the crystal field effect. acs.orgnih.gov Through this analysis, the Stark splitting of the ⁷F₆ ground state can be evaluated. For the complex TbIII(H3L)(OAc)2·MeOH·H2O, this analysis revealed an energy diagram pattern indicative of an easy-axis (Ising-type) anisotropy. acs.orgnih.govacs.org The total splitting of the ground state was found to be significant, which is a key factor for observing slow magnetic relaxation. The analysis showed that the ground state is composed of two well-isolated pseudo-doublets, a characteristic necessary for SIM behavior. acs.org This splitting pattern, determined from magnetic analysis, was found to be in good agreement with the fine structure observed in the high-resolution emission spectra. acs.orgacs.org

Investigation of Single-Ion Magnet Behavior

Single-Ion Magnets (SIMs) are individual metal complexes that exhibit slow magnetic relaxation, a property stemming from a large spin-reversal barrier (U_eff) created by significant magnetic anisotropy. The Tb³⁺ ion is an excellent candidate for creating SIMs due to its large, unquenched orbital angular momentum and strong spin-orbit coupling.

The investigation of SIM behavior often involves alternating current (ac) magnetic susceptibility measurements. An observation of a frequency-dependent, out-of-phase ac signal (χ″) is a hallmark of slow magnetic relaxation. For the acetate-containing complex TbIII(H3L)(OAc)2·MeOH·H2O, an out-of-phase signal was observed, but only under an applied direct current (dc) bias field. acs.orgnih.gov This indicates field-induced SIM behavior, where the dc field suppresses fast quantum tunneling of magnetization, allowing the slower, thermally activated relaxation to become dominant. acs.org While many high-performing terbium SIMs have been reported, often featuring specific coordination geometries like D₄d or D₅h, the study of simpler complexes demonstrates that even with lower symmetry, significant magnetic anisotropy can be achieved. nih.govberkeley.edu The investigation into how the coordination environment, including the presence of ligands like acetate, influences the crystal field and thus the magnetic anisotropy is a key area of research in the quest for higher-performance molecular magnets. acs.org

Other Advanced Characterization Techniques (e.g., FTIR, SEM-EDXS for derived materials)

Beyond luminescence and magnetic studies, other techniques are vital for characterizing this compound and materials derived from it.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups within the compound. For this compound, the FTIR spectrum shows characteristic bands for the acetate and water molecules. researchgate.net In a comparative study, the spectrum of terbium(III) acetate hydrate was used as a reference to confirm the coordination of acetate groups in a metallogel. researchgate.net The spectrum of a related dimeric complex, [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (ν_as(COO⁻) and ν_s(COO⁻)) at approximately 1541 cm⁻¹ and 1457 cm⁻¹, respectively. The separation between these two frequencies (Δν) can provide information about the coordination mode of the acetate ligand. Other notable bands include those for coordinated water. When terbium acetate is used as a precursor for thermal decomposition, FTIR can track the transformation. For example, upon heating, bands corresponding to carbonate or oxycarbonate structures may appear around 665, 835, 1053, 1385, and 1530 cm⁻¹, alongside broad bands for hydroxyl groups (3000-3500 cm⁻¹). researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDXS) , typically coupled with SEM, provides elemental analysis of the sample. For materials derived from this compound, EDXS would be used to confirm the presence of terbium and other expected elements (e.g., oxygen, carbon) and to map their distribution within the sample, ensuring compositional homogeneity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of lanthanide complexes, including those of terbium. These computational methods provide valuable insights into the electronic structure, stability, and spectroscopic properties of these compounds.

Prediction of Stability Constants for Terbium(III) Complexes

DFT calculations have been employed to predict the stability constants of Terbium(III) complexes. While the prediction of absolute stability constants remains a challenge, with the choice of density functional having the most significant effect, relative stability constants can be calculated with greater confidence. nih.govacs.org For instance, studies on Tb(III) complexes with dipicolinic acid (DPA) and its derivatives have shown that DFT can effectively predict the trend in stability constants upon substitution on the ligand. nih.govacs.orgresearchgate.net These calculations often utilize a standard thermodynamic cycle, involving in vacuo complexation followed by solvation and desolvation of the species. morressier.com

Different functionals and basis sets are benchmarked against experimental data to improve the accuracy of these predictions. acs.org For example, DFT calculations have been used to study the stability of terbium(III) complexes with various ligands, revealing how substituents can modify the binding strength. nih.govacs.orgresearchgate.net Population and structural analyses further elucidate the electronic structures and relative binding strengths within these complexes. acs.org

Elucidation of Electronic Structure and Crystal Field Effects

DFT is instrumental in elucidating the electronic structure of terbium complexes. nih.govrsc.org By analyzing the molecular orbitals and charge distribution, researchers can understand the nature of the metal-ligand bonding. For instance, in a tetravalent terbium complex, DFT studies combined with other spectroscopic techniques indicated a 4f⁷ ground state. chemrxiv.org

Crystal field effects, which describe the influence of the ligand environment on the metal ion's d- or f-orbitals, are also investigated using DFT. The splitting of the ⁷F₆ ground state of the Tb(III) ion due to the crystal field can be evaluated from magnetic analyses and supported by DFT calculations. researchgate.net This information is crucial for understanding the magnetic and luminescent properties of the complex.

Modeling of Magnetic Anisotropy and Luminescence Properties

The magnetic and luminescent properties of terbium complexes are intrinsically linked to their electronic structure, making DFT a key tool for their investigation. rsc.orgrsc.orgrsc.org DFT calculations can model the magnetic anisotropy, which is the directional dependence of a material's magnetic properties. acs.org For example, in dinuclear terbium(III) phthalocyaninato single-molecule magnets, DFT has been used to explore the magnetic couplings between the Tb(III) ions and radical ligands. acs.org

Furthermore, DFT and its time-dependent extension (TD-DFT) are used to study the luminescence of terbium complexes. rsc.orgrsc.orgresearchgate.net These calculations can help to understand the energy transfer processes that lead to the characteristic green emission of Tb(III) ions. researchgate.net By modeling the potential energy surfaces of the ground and excited states, researchers can explain variations in luminescence quantum yields. rsc.org For instance, a computational study on terbium complexes with 2,2′-bipyridine derivative ligands used DFT to explain a low luminescence quantum yield by the stability of a minimum energy crossing point. rsc.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of terbium acetate (B1210297) hydrate (B1144303) and related systems, offering insights that complement static quantum mechanical calculations.

Insights into Solution Behavior and Ligand Exchange

MD simulations are valuable for understanding the behavior of terbium complexes in solution. These simulations can model the hydration of the terbium ion and the exchange of water molecules and other ligands in the coordination sphere. acs.org The dynamics of ligand exchange are crucial for understanding the formation and stability of complexes in solution. While direct MD studies on terbium acetate hydrate are not extensively reported in the provided results, the principles of simulating lanthanide hydration and ligand exchange are well-established. researchgate.netacs.org

Atomistic Simulations in Derived Material Systems

Atomistic simulations, including MD, have been used to study materials derived from or containing terbium. aip.orgaip.orgosti.govresearchgate.net For example, MD simulations have been employed to investigate the self-assembly of terbium(III) double-decker phthalocyanine (B1677752) complexes on graphite (B72142) surfaces. claudiozannoni.itacs.org These simulations provided results that were in excellent agreement with experimental observations, showing how the molecules self-assemble into nanoscopic islands. claudiozannoni.itacs.org In another study, an embedded atom method potential for terbium was developed and used in MD simulations to study phase competition during solidification. aip.orgaip.orgosti.govresearchgate.net These simulations revealed that the liquid can solidify into a body-centered cubic phase even at temperatures where the hexagonal close-packed phase is more stable. aip.orgosti.govresearchgate.net

Quantum Mechanical Approaches to f-f Transitions and Sensitization

The intrinsic luminescence of the terbium(III) ion, arising from parity-forbidden 4f-4f electronic transitions, is weak due to low molar extinction coefficients. researchgate.net However, the coordination of ligands, such as acetate and water molecules in this compound, can enhance luminescence through sensitization. The theoretical examination of these phenomena relies on sophisticated quantum mechanical models that elucidate the electronic structure and transition probabilities within the complex.

At the heart of understanding the intensities of f-f transitions is the Judd-Ofelt theory . nih.govuab.edu This theory provides a quantum-mechanical framework for explaining the intensities of induced electric dipole transitions. nih.gov It posits that the oscillator strength of a transition is dependent on a set of three intensity parameters (Ωλ, where λ = 2, 4, 6) and the matrix elements of the unit tensor operators. nih.govuab.edu These intensity parameters are sensitive to the local coordination environment of the lanthanide ion. researchgate.net For this compound, the acetate and water ligands create a specific crystal field around the Tb³⁺ ion, which breaks the inversion symmetry and allows the otherwise forbidden f-f transitions to gain intensity. smolecule.com The crystal structure of this compound reveals a dimeric structure, [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, where each terbium ion is coordinated by oxygen atoms from both acetate groups and water molecules, resulting in a low-symmetry environment that is crucial for enhancing radiative transition rates. conicet.gov.arconicet.gov.ar

Ab initio quantum chemical calculations offer a more fundamental approach to understanding the electronic structure and photophysical properties without relying on empirical parameters. rsc.org Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and multireference second-order perturbation theory (CASPT2) are employed to calculate the energy levels of the Tb³⁺ ion within the ligand field of the acetate and water molecules. rsc.orgacs.org These calculations can predict the splitting of the 2S+1LJ free-ion levels into crystal field sublevels, providing a detailed energy level diagram. researchgate.net For instance, the fine structure observed in the emission spectrum corresponding to the ⁵D₄ → ⁷FJ transitions can be correlated with the calculated energy differences between the excited state and the split ground state levels. researchgate.net

The sensitization process in this compound, where the acetate ligand acts as an "antenna," is also amenable to theoretical investigation. The process involves the following steps:

Absorption of light by the acetate ligand, promoting it to an excited singlet state (S₁).

Intersystem crossing from the singlet state to a lower-energy triplet state (T₁).

Energy transfer from the ligand's triplet state to the resonant ⁵D₄ excited state of the Tb³⁺ ion.

Radiative decay from the ⁵D₄ level, resulting in the characteristic green luminescence. rsc.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic structure of the acetate ligand and the energy transfer process. rsc.orgacs.org DFT calculations can determine the energies of the singlet and triplet excited states of the acetate ligand. For efficient sensitization, the energy of the ligand's triplet state (T₁) must be appropriately positioned relative to the ⁵D₄ accepting level of Tb³⁺ (around 20,500 cm⁻¹). rsc.org An optimal energy gap is required to facilitate efficient energy transfer while minimizing the probability of back energy transfer from the excited Tb³⁺ ion to the ligand's triplet state, a process that can quench the luminescence. rsc.org Quantum chemical calculations can model the electronic coupling between the ligand and the metal ion, providing insights into the rate and efficiency of this intramolecular energy transfer. rsc.org

The table below presents a hypothetical set of calculated parameters for a terbium complex, illustrating the type of data generated from these theoretical investigations.

Theoretical ParameterCalculated ValueSignificance
Judd-Ofelt Intensity Parameters
Ω₂ (× 10⁻²⁰ cm²)1.50Sensitive to the asymmetry of the coordination environment.
Ω₄ (× 10⁻²⁰ cm²)2.10Related to the bulk properties and rigidity of the host.
Ω₆ (× 10⁻²⁰ cm²)1.85Also related to the bulk properties and rigidity of the host.
Calculated Energy Levels
Acetate Ligand S₁ State (cm⁻¹)35,000Energy of the first excited singlet state of the antenna.
Acetate Ligand T₁ State (cm⁻¹)23,000Energy of the triplet state, crucial for energy transfer.
Tb³⁺ ⁵D₄ Level (cm⁻¹)20,500Accepting energy level of the terbium ion.
Energy Transfer Parameters
ΔE (T₁ - ⁵D₄) (cm⁻¹)2,500Energy gap for sensitization; an optimal gap prevents back-transfer.
Radiative Lifetime (τ_rad) (ms)1.2Theoretical lifetime of the ⁵D₄ excited state.
Non-radiative Rate (k_nr) (s⁻¹)1.0 × 10³Rate of non-emissive decay pathways, such as back energy transfer. rsc.org

These computational approaches provide a powerful complement to experimental studies, offering a detailed picture of the electronic structure and the intricate mechanisms that govern the luminescent properties of this compound.

Advanced Applications and Functional Materials Development

Luminescent Materials and Devices

The most prominent applications of terbium compounds, often derived from terbium acetate (B1210297) hydrate (B1144303), lie in the field of luminescence. The terbium(III) ion (Tb³⁺) is renowned for its characteristic sharp, green emission, which is highly desirable for various optical technologies. mdpi.com Terbium acetate hydrate is a key ingredient in creating phosphors for color displays and lighting, particularly for producing green light. fishersci.se

Phosphors for Lighting and Displays (e.g., LEDs, Fluorescent Lamps)

Recent research has focused on novel approaches, such as doping surface-passivated carbon quantum dots (CQDs) with terbium to fabricate white light-emitting diodes (WLEDs). In one study, CQDs synthesized from Plumeria acuminate leaves were doped with Tb³⁺ from this compound. nih.gov The resulting hybrid material, when combined with a UV LED chip, produced cool white light with a high color rendering index (CRI) of 84.2. nih.gov

Scintillators

This compound is utilized as a precursor in the synthesis of scintillator materials. researchgate.net Scintillators are materials that emit light when exposed to ionizing radiation, making them crucial components in detectors for medical imaging (e.g., X-ray imaging), high-energy physics, and security applications. Terbium-doped materials are effective scintillators due to the efficient energy transfer from the host material to the Tb³⁺ ions, resulting in the characteristic green luminescence upon irradiation.

For instance, this compound has been used in the sol-gel synthesis of lutetium-terbium-aluminum garnet (Lu-Tb-Al-O) scintillators doped with cerium. mdpi.com This method allows for the creation of nanometer-sized ceramic powders that can be sintered into transparent ceramics with high scintillation efficiency. mdpi.com Furthermore, nanoscintillators, such as those based on terbium-doped sodium yttrium fluoride (B91410) (NaYF₄:Tb), have been synthesized using this compound as a terbium source.

Luminescent Sensors (e.g., for Ascorbic Acid, UO₂(2+) ions)

The sensitive luminescent properties of terbium-based materials make them excellent candidates for chemical sensors. The luminescence of a terbium complex can be either enhanced ("turn-on") or quenched ("turn-off") in the presence of a specific analyte, allowing for its detection and quantification. mdpi.com

Ascorbic Acid Detection: Terbium(III) complexes have been developed as fluorescent probes for the detection of ascorbic acid (vitamin C). mdpi.com One approach involves the formation of a complex between terbium(III), 1,10-phenanthroline (B135089), and ascorbic acid. The introduction of ascorbic acid quenches the fluorescence of the terbium complex, and this quenching effect can be correlated to the concentration of ascorbic acid. mdpi.com This method allows for the detection of ascorbic acid with a limit of 7.4 × 10⁻⁵ mol·L⁻¹. mdpi.com Another study demonstrated a sequential and recyclable sensing system for Fe³⁺ and ascorbic acid using a terbium-based metal-organic framework (MOF). The MOF's luminescence is quenched by Fe³⁺ and subsequently recovered upon the addition of ascorbic acid, which reduces Fe³⁺ to Fe²⁺.

Uranyl Ion (UO₂²⁺) Detection: The detection of uranyl ions (UO₂²⁺), a signature of nuclear materials, is critical for environmental monitoring and nuclear safety. Terbium-based metal-organic frameworks (MOFs) have shown great promise as highly sensitive and selective luminescent sensors for UO₂²⁺ in aqueous solutions. A stable, three-dimensional Tb(III)-based MOF, DUT-101, acts as a dual-channel luminescence sensor. The intense green emission of this MOF is significantly quenched in the presence of UO₂²⁺, enabling its detection even when other competing metal ions are present. This technology has been used to create visual fluorescent test papers for the rapid and easy discrimination of UO₂²⁺.

Bio-imaging and Sensing Applications

The unique photophysical properties of lanthanide ions, including terbium, such as their long luminescence lifetimes and narrow emission bands, make them highly suitable for biological imaging and sensing applications. This compound can be used to synthesize luminescent probes for these purposes.

Bio-imaging: Terbium-doped nanoparticles are being explored for cellular imaging. For example, cerium phosphate (B84403) doped with terbium (CePO₄:Tb) shows potential for use in biological imaging and cellular labeling. mdpi.com The long fluorescence lifetime of terbium compounds, typically in the range of 1.2–1.5 milliseconds, allows for time-resolved fluorescence imaging, a technique that can eliminate background autofluorescence from biological samples, thereby improving image clarity and sensitivity.

Bio-sensing: Beyond simple analytes, terbium-based probes are being developed for more complex biological molecules and ions. Lanthanide-doped nanoparticles have been reported as potential biosensors for applications such as COVID-19 detection. mdpi.com The sensitization of Tb(III) emission upon coordination with nucleic acids forms the basis for various nucleic acid assays. Furthermore, terbium-doped zinc sulfide (B99878) (ZnS) nanoparticles, synthesized using this compound, have been shown to exhibit lead-sensitized terbium emission, suggesting their potential application in sensing lead ions in aqueous media.

Catalysis and Organic Synthesis

While renowned for its luminescent properties, terbium, often in the form of its oxide derived from precursors like this compound, also exhibits significant catalytic activity.

Terbium Oxide as a Catalyst

This compound serves as a precursor for the synthesis of terbium oxide (most commonly Tb₄O₇), a stable and versatile catalyst. researchgate.net The thermal decomposition of this compound yields crystalline terbium oxide. Terbium oxide is a valuable catalyst due to its high thermal stability, Lewis acidic properties, and redox capabilities. researchgate.net

Terbium-based metal-organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for various organic reactions. These materials combine the Lewis acidity of the terbium ions with a high surface area and porous structure.

Key Catalytic Applications:

Cyanosilylation of Aldehydes: A novel 3D terbium-based MOF has been shown to be an efficient heterogeneous catalyst for the cyanosilylation of various aldehydes at room temperature. The Lewis acid sites within the MOF are believed to activate the substrates, leading to high catalytic activity.

Synthesis of β-Aminoalcohols: A terbium-organic framework has been successfully employed as a heterogeneous Lewis acid catalyst for the synthesis of β-aminoalcohols through the aminolysis of epoxides. This catalytic system demonstrated excellent selectivity and high yields for these transformations.

Cycloaddition Reactions: A heterobimetallic Y/Tb-MOF has been synthesized and shown to catalyze the cycloaddition reaction between epoxides and carbon dioxide. researchgate.net

Environmental Remediation: A terbium-based MOF has been utilized as a catalytic adsorbent for the removal of organic pollutants, such as direct violet 31 dye, from water.

Interactive Data Tables

Luminescent Properties of Terbium-Based Materials

ApplicationMaterial SystemAnalyte/TargetSensing MechanismReference
Lighting & DisplaysTerbium-doped phosphors-Photoluminescence researchgate.net, acs.org
Lighting & DisplaysTb³⁺-doped Carbon Quantum Dots-Electroluminescence nih.gov
ScintillatorsLu-Tb-Al-O:CeIonizing RadiationScintillation mdpi.com
ScintillatorsNaYF₄:TbIonizing RadiationScintillation
Luminescent SensorTb(III)-phenanthroline complexAscorbic AcidFluorescence Quenching mdpi.com
Luminescent SensorTerbium-based MOFFe³⁺ / Ascorbic AcidQuenching/Recovery
Luminescent SensorDUT-101 (Tb-MOF)UO₂²⁺Fluorescence Quenching,
Bio-imagingCePO₄:TbCells/TissuesPhotoluminescence mdpi.com
Bio-sensingTb-doped ZnS NPsPb²⁺Sensitized Emission

Catalytic Applications of Terbium Oxide and Terbium-MOFs

Reaction TypeCatalystSubstratesKey FindingReference
CyanosilylationTerbium-based MOFAldehydes, TMSCNEfficient heterogeneous catalysis at room temperature.
Aminolysis of EpoxidesTerbium-organic frameworkEpoxides, AminesHigh selectivity and yield for β-aminoalcohols.
CycloadditionY/Tb-MOFEpoxides, Carbon DioxideCatalyzes the formation of cyclic carbonates. researchgate.net
Environmental RemediationTerbium-based MOFDirect Violet 31 DyeEffective catalytic adsorbent for organic pollutants.

Thin Film Technology and Hybrid Materials

The integration of this compound into thin films and polymeric composites is a key strategy for developing next-generation optical and electronic devices. It acts as a source of luminescent terbium ions (Tb³⁺) or as a precursor for creating more complex functional materials.

This compound is utilized as a sol-gel precursor for the preparation of ferroelectric thin films, such as lead zirconate titanate (PZT). sigmaaldrich.com The sol-gel method is a versatile wet-chemical technique that allows for the fabrication of high-purity, homogeneous ceramic films at relatively low temperatures. d-nb.inforesearchgate.net In this process, precursors like lead acetate, zirconium n-propoxide, and titanium isopropoxide are dissolved in a suitable solvent, such as 2-methoxyethanol, to form a stable sol. d-nb.info

Doping the PZT structure with rare-earth elements like terbium can significantly modify the film's dielectric and ferroelectric properties. nih.gov this compound can be introduced into the precursor solution to serve as the source for the terbium dopant. sigmaaldrich.com The subsequent hydrolysis and polycondensation reactions, followed by spin-coating onto a substrate and a final annealing step, result in a crystalline, terbium-doped PZT thin film. d-nb.inforesearchgate.net This doping strategy is explored to enhance properties like energy storage density and efficiency in materials for electronic memory devices and energy-storage applications. d-nb.infonih.gov

Hybrid materials that combine the luminescent properties of terbium compounds with the processability and mechanical flexibility of polymers are of significant interest. This compound can serve as a precursor for terbium-based phosphors or coordination polymers that are then embedded within a polymeric matrix. google.comresearchgate.net Thermoplastic polyurethane (TPU) is one such polymer used as a binder due to its elastomeric properties. google.com

For applications like radiographic intensifying screens, terbium-activated phosphors are dispersed in a polymer binder. google.com The integration of terbium-containing compounds into matrices like polyurethane can also be relevant for developing materials with enhanced radiation shielding capabilities for X-rays, gamma rays, and neutrons. researchgate.net Research into lanthanide polymers has shown that the choice of polymer and the concentration of the lanthanide compound are critical for achieving desired mechanical and shielding properties. researchgate.net

Table 1: Research on Terbium Integration in Polymeric Matrices

Application AreaPolymer Matrix ExampleTerbium Compound RoleReference
Radiographic ScreensThermoplastic Polyurethane (TPU)Precursor for Activator in Phosphors google.com
Radiation ShieldingPolyurethane (PUR)Component of Coordination Polymer researchgate.net

This compound plays a crucial role as both a dopant and a surface passivator in the synthesis of highly photoluminescent carbon quantum dots (CQDs). sigmaaldrich.comnih.govresearchgate.net CQDs are a class of carbon nanomaterials prized for their high photostability, low toxicity, and tunable optical properties. mdpi.com

In a typical one-step hydrothermal synthesis, a carbon source, such as leaves from the Plumeria plant, is heated in deionized water with this compound. nih.govresearchgate.net The terbium (Tb³⁺) ions act as a surface passivator, which helps in achieving a high fluorescence quantum yield. nih.gov Doping the CQDs with Tb³⁺ ions introduces new energy levels, resulting in the characteristic sharp, green emission of terbium under UV excitation. nih.govresearchgate.net This green emission is attributed to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. nih.gov

The resulting Tb³⁺-doped CQDs exhibit a significantly enhanced quantum yield (up to 39.49% in one study) compared to their undoped counterparts. nih.gov These novel hybrid materials are being developed for applications in white light-emitting diodes (WLEDs), where the green emission from the terbium-doped CQDs can be combined with other colors to produce white light. nih.govresearchgate.net

Table 2: Synthesis and Properties of Terbium-Doped Carbon Quantum Dots

ParameterDescriptionFindingReference
Synthesis Method Hydrothermal approachPlumeria plant leaves used as precursor with this compound. nih.govresearchgate.net
Role of Terbium Surface Passivator & DopantTb³⁺ ions passivate surface defects and provide emission centers. sigmaaldrich.comnih.gov
Quantum Yield Fluorescence EfficiencyEnhanced from 26.33% (undoped) to 39.49% (Tb³⁺-doped). nih.gov
Emission Peaks Characteristic Tb³⁺ EmissionStrong peaks observed at 493, 554, 590, and 624 nm. nih.gov
Application OptoelectronicsFabrication of white light-emitting diodes (WLEDs). nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Terbium-based MOFs are of particular interest due to their strong, characteristic green luminescence, making them candidates for sensors, catalysts, and light-emitting devices. mdpi.comrsc.org

The synthesis of terbium-based MOFs often involves solvothermal or hydrothermal methods, where a terbium salt (such as terbium nitrate (B79036) or potentially terbium acetate) is reacted with a multitopic organic linker in a high-boiling-point solvent. nih.govnih.govmdpi.com For instance, hollow spherical Tb-MOFs have been synthesized using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic ligand in a one-pot solvothermal process. nih.gov The choice of ligand is critical as it acts as an "antenna," absorbing energy and transferring it to the central Tb³⁺ ion, which then luminesces. sci-hub.se

Advanced synthesis techniques have also been developed to control the size and morphology of the MOF crystals. A combined ultrasound-vapor phase diffusion method has been used for the rapid synthesis of nanoscale [Tb(1,3,5-BTC)]n crystals, resulting in high yields. rsc.org The design can also incorporate multiple ligands or functional groups to tune the properties. For example, MOFs with boronic acid groups have been designed to act as sensors and scavengers for reactive oxygen species. rsc.org While terbium nitrate is a common precursor, the use of modulators like sodium acetate in the synthesis mixture is also reported, highlighting the role of acetate ions in controlling the crystallization process. nih.govsci-hub.se

To further enhance the luminescent properties of terbium-based MOFs, a common strategy is to create heterometallic frameworks by co-doping with non-luminescent, structurally similar metal ions like Gadolinium (Gd³⁺), Lanthanum (La³⁺), and Yttrium (Y³⁺). mdpi.comresearchgate.net This approach has been studied in detail for terephthalate-based MOFs with the general formula (TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O (where M = Gd, La, Y). mdpi.comresearchgate.net

Research shows that while the lifetime of the Tb³⁺ excited state (⁵D₄) decreases with increasing terbium concentration due to self-quenching, the photoluminescence quantum yield (PLQY) has a non-linear dependence on the Tb³⁺ concentration. mdpi.comresearchgate.net A key finding is that partially substituting Tb³⁺ with Gd³⁺, La³⁺, or Y³⁺ can mitigate concentration quenching effects and significantly boost the quantum yield. mdpi.com Specifically, a 50% substitution of Tb³⁺ for any of these three ions can enhance the PLQY by up to 1.6 times. mdpi.comresearchgate.net This enhancement is attributed to the increased distance between neighboring Tb³⁺ ions, which reduces the probability of non-radiative energy transfer between them. This strategy allows for the fine-tuning of the optical properties of MOFs for highly sensitive luminescent applications. mdpi.com

Environmental and Biological Research Implications

Environmental Fate and Transport of Terbium Compounds

The journey of terbium compounds from industrial use to environmental presence is a critical area of study. Their natural occurrence in the Earth's crust is at low concentrations, typically around 1.2 mg/kg. wikipedia.orgscbt.com However, industrial activities can lead to localized increases in concentration. scbt.com

Several anthropogenic activities are significant sources of terbium contamination in the environment.

Mining: Terbium is extracted from minerals like monazite, xenotime, and euxenite. wikipedia.orgrsc.org The mining and processing of these rare earth ores can lead to environmental release. water.co.id Acid mine drainage, a byproduct of some mining activities, is a notable non-traditional source of terbium and other rare earth elements. psu.eduaustralianmining.com.aumining.com Nature has already performed the initial extraction of these elements from the rock in acid mine drainage, but they exist in low concentrations alongside many other metals. psu.edu

E-waste: The rapid production and disposal of electronic devices have made electronic waste (e-waste) a major environmental challenge. researchgate.net Terbium is essential for creating the green phosphors in technologies like smartphone displays and energy-efficient lighting. psu.edutechexplorist.com Consequently, discarded electronics are a significant reservoir of terbium. psu.eduaustralianmining.com.aumining.comresearchgate.net Metals from e-waste can leach into aquatic ecosystems, posing ecological risks. researchgate.net Companies are now increasingly viewing e-waste, along with magnet swarf and other industrial residues, as strategic feedstocks for recovering valuable elements like terbium. miningweekly.commorningstar.com

Fertilizers: Phosphate-based fertilizers can contain trace amounts of rare earth elements, including terbium, which can be introduced into agricultural soils and subsequently into water systems. wikipedia.orggoogle.com Studies have developed methods to detect phosphate (B84403) in environmental samples and even in commercial plant fertilizers using terbium-ligand complexes, indicating the relevance of this pathway. nih.govosti.gov

Detecting the low concentrations of terbium in complex environmental matrices like acid mine drainage presents a significant challenge. psu.edu The standard method, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is expensive and not portable. psu.edumining.comsciencedaily.com Other portable methods often lack the required sensitivity and are prone to interference from other metals and acidic conditions. psu.edumining.com

To address this, researchers at Penn State have developed a novel luminescence-based sensor. psu.edutechexplorist.comsciencedaily.com This sensor utilizes a protein called lanmodulin, which is exceptionally good at binding to rare earth elements—almost a billion times better than to other common metals. psu.edumining.com By modifying the lanmodulin protein to include the amino acid tryptophan, which acts as a "sensitizer" for terbium, the sensor can detect and quantify very low, environmentally relevant levels of terbium. psu.edutechexplorist.com When the tryptophan-lanmodulin compound binds to terbium, it emits a characteristic green light, the intensity of which can be measured to determine the terbium concentration. psu.edumining.com This sensor has been successfully tested on samples from an acid mine drainage treatment facility, accurately measuring terbium concentrations as low as 3 parts per billion. psu.edusciencedaily.comnsf.gov

Table 1: Comparison of Terbium Detection Methods

Method Portability Sensitivity Performance in Complex Samples Cost
ICP-MS (Gold Standard) Low High Good High
Conventional Portable Methods High Low Poor Lower
Luminescence-based Lanmodulin Sensor High (Potential) High (ppb levels) Good (Tested in acid mine drainage) Lower (Potential)

This table provides a qualitative comparison of different methods for detecting terbium in environmental samples, based on information from the search results.

Ecotoxicological Studies

The release of terbium into ecosystems raises concerns about its potential toxicity to various organisms. wikipedia.org While generally considered to have low to moderate toxicity, studies show that environmental accumulation can be hazardous to some plants and animals. wikipedia.orgstanfordmaterials.commdpi.com

Aquatic environments are particularly susceptible to contamination from e-waste and other sources. researchgate.net Bivalves like mussels and clams are often used as bioindicators to assess the impact of such contaminants. researchgate.netresearchgate.net

A study on the mussel Mytilus galloprovincialis exposed to varying concentrations of terbium (from 5 to 40 μg/L) for 28 days revealed several biochemical effects. nih.gov The mussels accumulated terbium in their tissues in a dose-dependent manner. researchgate.netnih.gov This exposure led to increased glycogen (B147801) consumption and a reduced metabolic capacity, which may be an adaptive response to limit further accumulation. nih.gov While the mussels showed an ability to tolerate the exposure without observable cellular damage or neurotoxicity, the study noted that prolonged exposure could compromise their ability to handle other environmental stressors by misallocating energy from growth and reproduction. researchgate.netnih.gov

Another study on the clams Ruditapes philippinarum and Ruditapes decussatus exposed to 50 μg/L of terbium for 28 days showed metabolic impairment, an imbalance in redox processes, and neurotoxicity. researchgate.netcsic.es Research on Daphnia magna, a standard aquatic test species, classified terbium as "harmful" based on its acute toxicity effects. nih.gov

Table 2: Ecotoxicological Effects of Terbium on Mytilus galloprovincialis

Terbium Concentration (µg/L) Observation (after 28 days)
5, 10, 20, 40 Increased bioaccumulation in tissues with concentration. nih.gov
5, 10, 20, 40 Enhanced glycogen consumption and decreased metabolic capacity. nih.gov
Up to 10 Increased antioxidant enzyme responses. nih.gov
20 Antioxidant responses returned to control levels. nih.gov
40 Enzymatic responses enhanced, but to a lesser extent than at 10 µg/L. nih.gov
All tested concentrations Dose-dependent inhibitory effect on carboxylesterases. nih.gov
All tested concentrations No significant cellular damage or neurotoxicity observed. nih.gov

This table summarizes the findings of a study investigating the biochemical effects of terbium on the mussel Mytilus galloprovincialis.

The toxic effects of terbium on plants have also been investigated, with studies focusing on the cellular mechanisms of this toxicity. nih.gov In horseradish (Armoracia rusticana), terbium ions [Tb(III)] were found to be distributed in both extracellular and intracellular spaces of the roots. nih.govresearchgate.net

Exposure to Tb(III) was shown to induce several toxic effects that increased with concentration and duration. nih.gov These effects include:

Oxidation of membrane lipids: The percentage of unsaturated fatty acids in the cell membrane decreased, while saturated fatty acids and malondialdehyde (an indicator of lipid peroxidation) increased. nih.govresearchgate.net

Changes in membrane proteins: A decrease in the average diameter of membrane proteins and the current of the outward K+ channel was observed. nih.govresearchgate.net

Altered ion exchange: The uptake of essential nutrients like nitrogen, phosphorus, magnesium, and iron was inhibited, while intracellular potassium and calcium levels increased. nih.govresearchgate.net

At lower concentrations (5 mg/L), Tb(III) did not enter the horseradish cells but accumulated on the cell wall and plasma membrane, causing a decrease in unsaturated fatty acids and subsequent lipid peroxidation. nih.gov At higher concentrations (60 mg/L), Tb(III) could enter the cells, aggravating these toxic effects and damaging cellular structures, including the chloroplast membrane. nih.govmdpi.com

Biological Interactions and Bioinorganic Chemistry

Terbium's unique chemical properties, particularly its luminescence and similarity to calcium, make it a valuable tool in bioinorganic chemistry and for studying biological processes. sfa-oxford.comscienceinfo.com

Terbium ions (Tb³⁺) can bind to various biomolecules, and this interaction is the basis for many of its applications in research. For instance, terbium's ability to mimic calcium allows it to be used as a biochemical probe to study calcium-binding proteins and cellular functions related to neurological and muscular processes. sfa-oxford.com The interaction of terbium complexes with proteins like bovine serum albumin (BSA) has been studied, revealing that binding occurs primarily through van der Waals forces and hydrogen bonds. ijcce.ac.ir

The remarkable fluorescence of terbium is utilized in various biological imaging techniques. scienceinfo.comacs.org Förster resonance energy transfer (FRET) using terbium complexes can monitor protein-protein interactions on cell membranes, which is crucial for studying processes like the epithelial to mesenchymal transition (EMT) in cancer research. rsc.org Researchers have also investigated the interaction of terbium-amino acid complexes with human telomeric DNA, highlighting its potential in targeting specific DNA structures. nih.gov

Furthermore, the protein lanmodulin, used in the terbium sensor, demonstrates the highly selective binding that can occur between a biological macromolecule and a rare earth element. mining.comsciencedaily.com This interaction is not only useful for detection but also provides insights into the fundamental bioinorganic chemistry of these elements. nsf.gov

Lanthanide-Utilizing Organisms and Proteins

Initially considered biologically inert, lanthanides are now recognized as essential cofactors for certain bacteria. nih.govacs.org This discovery has opened up a new field of bioinorganic chemistry, revealing the surprising roles of these elements in microbial metabolism.

A significant breakthrough was the identification of lanthanide-dependent methanol (B129727) dehydrogenases (Ln-MDHs) in methylotrophic bacteria, which are organisms that can use single-carbon compounds like methane (B114726) and methanol as their source of energy and carbon. nih.govuni-jena.debiorxiv.org These enzymes, such as the XoxF-type methanol dehydrogenases, incorporate a lanthanide ion in their active site, complexed with a pyrroloquinoline quinone (PQQ) cofactor. researchgate.net The lanthanide ion is crucial for the catalytic oxidation of methanol to formaldehyde, a key step in the metabolism of these bacteria. biorxiv.org Research has shown that various bacteria prefer the early, more abundant lanthanides like lanthanum, cerium, praseodymium, and neodymium for this function. acs.orgnih.govacs.org

Beyond methylotrophs, the discovery of lanthanide-dependent enzymes in non-methylotrophic bacteria suggests that lanthanide biochemistry may be more widespread than initially thought. nih.gov Scientists are now exploring the diversity of lanthanide-utilizing organisms in various environments, from volcanic mud pots to acidic peatlands and even common soil. acs.org

A key protein in lanthanide metabolism is lanmodulin (LanM) , a small, highly selective lanthanide-binding protein discovered in methylotrophic bacteria like Methylorubrum extorquens. acs.orgpsu.eduacs.org Lanmodulin exhibits an exceptionally high affinity for lanthanides, binding them with picomolar affinity and demonstrating a remarkable selectivity over other metal ions like calcium. nih.govpsu.edu This high selectivity is attributed to its unique structure, which includes EF-hand motifs that create a perfect coordination environment for lanthanide ions. nih.govacs.org The discovery of lanmodulin and other lanthanide-binding proteins, such as lanpepsy, has provided valuable insights into how organisms sense, uptake, and manage these rare earth elements. researchgate.netacs.orgnih.gov

The study of these organisms and proteins has significant implications. Understanding how bacteria selectively utilize lanthanides can pave the way for bio-inspired strategies for the extraction and recycling of these valuable elements, contributing to a more circular economy. acs.orguni-jena.de

Mammalian Systems Interactions: Cytotoxic and Protective Effects

The interaction of lanthanides with mammalian systems is complex, exhibiting a dual nature that ranges from cytotoxic to protective, depending on factors such as concentration, the specific lanthanide, cell type, and duration of exposure. researchgate.netresearchgate.netnih.gov

Cytotoxic Effects: At higher concentrations, lanthanides can induce toxicity in mammalian cells. researchgate.net Studies have shown that exposure to certain lanthanides can lead to growth inhibition and apoptosis (programmed cell death) in various cell lines, including human promyelocytoblasts. researchgate.net The mechanisms underlying this cytotoxicity are multifaceted. Lanthanides can disrupt cellular processes by interfering with the function of essential metal ions, particularly calcium (Ca2+), due to their similar ionic radii but higher charge. nih.govpnas.org This can lead to the blockage of calcium channels and interference with calcium-dependent signaling pathways. nih.gov

Furthermore, some lanthanides have been shown to disrupt key enzymatic functions. For instance, genome-wide screening in yeast has revealed that early lanthanides can cause toxicity by disrupting the function of enzymes like ATP sulfurylases. nih.govacs.org The accumulation of lanthanides in specific organelles, such as the Golgi apparatus, can also contribute to cellular stress and toxicity. acs.org

Protective Effects: Conversely, at lower concentrations, some lanthanides have demonstrated protective effects. For example, praseodymium (Pr3+) has been shown to protect liver cells in culture from the toxic products of xenobiotic biotransformation by decreasing the activity of cytochrome P450. nih.gov Similarly, cerium oxide nanoparticles have been observed to have ambivalent effects, in some cases protecting healthy cells from toxic compounds. researchgate.net

The table below summarizes some of the observed effects of lanthanides on different mammalian cell lines.

Lanthanide/CompoundCell LineObserved EffectReference
La3+Human promyelocytoblastsGrowth inhibition; apoptosis researchgate.net
Ce3+Human sperm cellsAffects Raman spectra profiles researchgate.net
CeNPBEAS-2B epithelial cellsDual effect: cytotoxicity or protection researchgate.net
GadoliniumKupffer cells (liver)Selective inhibition of secretion nih.gov
Praseodymium (Pr3+)Liver tissue culturesProtective effect via decreased cytochrome P450 activity nih.gov

It is important to note that much of the research has been conducted on the lanthanide series as a whole or on specific elements like cerium, lanthanum, and gadolinium. researchgate.netnih.govpnas.org Direct research on the specific cytotoxic and protective effects of terbium acetate (B1210297) hydrate (B1144303) in mammalian systems is less extensive. However, the general principles of lanthanide interactions provide a framework for understanding its potential biological impacts.

Mechanisms of Lanthanide Recognition and Selectivity in Biological Systems

Biological systems have evolved sophisticated mechanisms to recognize and selectively handle lanthanides, a process crucial for both organisms that utilize them and those that must defend against their potential toxicity. nih.govdigitellinc.com The chemical similarities among the lanthanides and with other essential metals like calcium make this selectivity a remarkable feat of bioinorganic chemistry. nih.govpnas.org

The primary basis for selectivity lies in the subtle differences in ionic radius and coordination chemistry across the lanthanide series, coupled with the specific architecture of binding sites in proteins. nih.govpnas.org As one moves across the lanthanide series, the ionic radius decreases (the "lanthanide contraction"). This small difference is amplified by biological molecules to achieve high selectivity. nih.gov

Lanmodulin (LanM) serves as a prime example of highly selective lanthanide recognition. nih.gov This protein exhibits a 100-million-fold higher affinity for lanthanides over calcium. acs.org This extraordinary selectivity is achieved through several mechanisms:

Cooperative Binding: Lanmodulin has multiple EF-hand binding loops that work together. The binding of one lanthanide ion promotes a conformational change that makes the binding of subsequent ions more favorable. nih.gov

Hydrogen Bonding Networks: The specific arrangement of amino acid residues in the binding loops, including unique hydrogen bonding patterns, creates a coordination environment that is highly specific for the charge and size of lanthanide ions. nih.gov

Conformational Changes: The binding of a lanthanide induces a significant conformational change in lanmodulin, a process that is not favored with calcium ions, adding another layer of selectivity. nih.govacs.org

In addition to proteins like lanmodulin, some bacteria may produce small molecules called lanthanophores , which are analogous to siderophores for iron uptake. biorxiv.org These molecules are thought to be secreted to scavenge for lanthanides in the environment and transport them back to the cell. biorxiv.org

In mammalian systems, the mechanisms of recognition are often tied to pathways for other metals. For instance, the cellular response to lanthanide exposure in yeast involves vesicle-mediated transport through the Golgi apparatus, a system also used for regulating calcium levels. pnas.orgacs.org The endosomal sorting complexes required for transport (ESCRT) machinery has also been identified as playing a key role in the cellular response to lanthanides. pnas.org

The table below highlights key molecules and pathways involved in lanthanide recognition and selectivity.

Molecule/PathwayOrganism/SystemMechanism of SelectivityReference
Lanmodulin (LanM)Methylotrophic bacteriaCooperative binding, specific hydrogen bonding, conformational changes nih.govacs.org
Lanthanide-dependent methanol dehydrogenase (Ln-MDH)Methylotrophic bacteriaSpecificity for early lanthanides in the active site nih.gov
LanthanophoresBacteria (hypothesized)Scavenging and transport of lanthanides biorxiv.org
Vesicle-mediated transport (Golgi)Yeast, Mammalian cellsUtilizes existing metal transport pathways (e.g., for calcium) pnas.orgacs.org
ESCRT machineryYeast, Mammalian cellsInvolved in endosomal sorting and response to lanthanide exposure pnas.org

Understanding these selective mechanisms is not only fundamental to biology but also holds immense potential for developing new technologies for the separation and purification of individual rare earth elements. acs.orgnih.gov

Sustainable Rare Earth Element Management

The increasing demand for rare earth elements (REEs), including terbium, in modern technologies necessitates the development of sustainable management practices. uni-jena.deinnovationnewsnetwork.com This involves improving the efficiency of their extraction from primary sources and establishing robust systems for their recycling and separation from end-of-life products. uni-jena.devotechnik.com

Development of More Efficient Extraction and Recovery Techniques

Traditional methods for extracting REEs from ores can be environmentally challenging and inefficient. acs.orgsamaterials.com Research is therefore focused on developing greener and more effective techniques.

Bioleaching and Biosorption: One promising avenue is the use of microorganisms to extract REEs. This process, known as bioleaching, utilizes the metabolic byproducts of fungi and bacteria, such as organic acids, to dissolve REEs from ores. acs.org For example, metabolites from Aspergillus niger have been shown to significantly enhance the leaching efficiency of REEs from certain deposits. acs.org Following leaching, the microbial biomass can be used for biosorption, where the REEs are captured from the leachate. acs.org

Another innovative approach involves the use of biosurfactants, such as tea saponin, to extract REEs from contaminated soils. nih.govresearchgate.net Studies have demonstrated high recovery efficiencies for lanthanum, dysprosium, and erbium using this method. nih.govresearchgate.net

Hydrometallurgical Innovations: Hydrometallurgy, which involves dissolving metals in aqueous solutions, remains a primary method for REE extraction. samaterials.commdpi.com Advances in this area focus on improving efficiency and reducing the environmental footprint.

Acid Leaching: The use of strong acids like sulfuric, hydrochloric, or nitric acid is effective for a wide range of ores and tailings. mdpi.com Research is optimizing conditions to maximize extraction while minimizing acid consumption.

Chloride Leaching: This method is proving effective for complex mineral matrices and is compatible with downstream recovery techniques like solvent extraction. mdpi.com

Ammoniacal Leaching: This technique is particularly useful for extracting specific metals like nickel and cobalt from lateritic ores and their tailings, which can also contain REEs. mdpi.com

Novel Physical and Chemical Methods: Researchers are also exploring other innovative techniques:

Electrokinetic Method: This technique uses electrical currents to enhance the efficiency of leaching, reducing the need for large quantities of chemicals and improving the recovery of heavy REEs. columbia.edu

Low-Temperature Thermal Activation: Pre-treating ores with low-temperature thermal activation before bioleaching has been shown to dramatically increase REE leaching efficiency. acs.org

The table below summarizes some of the emerging efficient extraction and recovery techniques for REEs.

TechniqueDescriptionAdvantagesReference
Bioleaching/BiosorptionUses microorganisms and their metabolites to dissolve and capture REEs.Green and sustainable, minimizes chemical use. acs.org
Biosurfactant ExtractionEmploys plant-derived biosurfactants to extract REEs from soils.Environmentally friendly, high recovery rates for specific REEs. nih.govresearchgate.net
Advanced HydrometallurgyOptimization of acid, chloride, and ammoniacal leaching processes.Handles low-grade and complex ores, can be tailored for specific metals. mdpi.com
Electrokinetic MethodUses electrical currents to improve leaching efficiency.Reduces chemical consumption, less polluting. columbia.edu

These advancements are crucial for ensuring a stable and more environmentally responsible supply of REEs for future technologies.

Recycling and Separation of Rare Earths

Recycling rare earth elements from end-of-life products is a cornerstone of sustainable REE management, reducing reliance on primary mining and mitigating environmental impacts. stanfordmagnets.comsciencehistory.org However, separating these chemically similar elements from complex products like permanent magnets and batteries presents significant challenges. stanfordmagnets.com

Current State and Potential: Currently, the recycling rate for REEs is very low, with some estimates suggesting only about 1-2% are recovered from old products. mdpi.comgea.com The greatest potential for recycling lies in permanent magnets (containing neodymium, praseodymium, and dysprosium), lamp phosphors (containing europium, yttrium, and terbium), and nickel-metal hydride (NiMH) batteries (containing lanthanum). stanfordmagnets.commdpi.com

Recycling Technologies: A variety of methods are being developed and refined to improve REE recycling:

Hydrometallurgy: This is a widely used method for recycling, involving the dissolution of REEs from waste materials using acids, followed by separation techniques. stanfordmagnets.comfraunhofer.de Fraunhofer IFAM has developed a hydrometallurgical process with high selectivity for recovering neodymium, praseodymium, and dysprosium from magnetic waste. fraunhofer.de

Pyrometallurgy: This involves high-temperature processes to separate and purify REEs. It is often used in combination with hydrometallurgy. stanfordmagnets.com

Solvent Extraction: This technique selectively transfers REEs from an aqueous solution to an organic solvent. While highly efficient, it can be resource-intensive and generate chemical waste. samaterials.comstanfordmagnets.com

Ion Exchange Chromatography: This method separates REEs based on their differential binding to a resin. It is effective but can be complex and costly for large-scale operations. samaterials.com

Electrochemical Deposition: This technique uses electrical currents to deposit pure rare-earth metals from a solution. It can be highly selective and efficient. stanfordmagnets.com

Bio-inspired Separation: The highly selective lanthanide-binding protein, lanmodulin, is being explored for its potential to separate REEs from waste streams. uni-jena.deacs.org Its ability to bind specific lanthanides could lead to more environmentally friendly and efficient separation processes. psu.edu

The table below outlines some of the key technologies for recycling and separating rare earth elements.

TechnologyDescriptionApplication/TargetReference
HydrometallurgyDissolving and separating REEs using aqueous solutions.Permanent magnets, various e-waste. stanfordmagnets.comfraunhofer.de
Solvent ExtractionSelective transfer of REEs between aqueous and organic phases.Separation of individual REEs from leachates. samaterials.comstanfordmagnets.com
Electrochemical DepositionUsing electrical currents to deposit pure REE metals.Recovery of pure REEs from ionic solutions. stanfordmagnets.com
Bio-based Separation (e.g., Lanmodulin)Using biological molecules with high REE affinity and selectivity.Separation of REEs from mixed waste streams. uni-jena.deacs.orgpsu.edu

The development of these recycling and separation technologies is crucial for creating a circular economy for rare earth elements, ensuring their availability for future generations while minimizing the environmental burden of their extraction. uni-jena.devotechnik.comcdnsciencepub.com

Q & A

Basic Research Questions

What are the standard protocols for synthesizing terbium acetate hydrate-based coordination polymers?

Methodological Answer:
this compound is commonly used as a precursor in coordination polymer synthesis. A typical protocol involves dissolving this compound (99.9% purity) in anhydrous DMF via sonication, followed by dispersion of a metal-organic framework (MOF) precursor (e.g., ZrBTB) into the solution. The mixture is heated at varying temperatures (40–120°C) for 12 hours, washed with DMF to remove unreacted precursors, and activated under vacuum . Key considerations:

  • Solvent choice : Anhydrous DMF minimizes hydrolysis of terbium ions.
  • Temperature control : Higher temperatures (e.g., 120°C) enhance terbium incorporation into MOFs but may alter crystallinity .

How should this compound be characterized to confirm purity and structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • FTIR : Confirm acetate ligand coordination (e.g., asymmetric COO⁻ stretch at ~1550 cm⁻¹) .
  • PXRD : Verify crystallinity and phase purity by comparing with simulated patterns .
  • TGA : Assess thermal stability and hydration state (weight loss at 100–200°C corresponds to water removal) .
  • SEM/EDX : Map elemental distribution to confirm terbium homogeneity .
  • Luminescence spectroscopy : Validate terbium(III) presence via characteristic emission peaks at 490, 543, 585, and 620 nm under 310 nm excitation .

What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles (prevents eye irritation; H319 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (no established OELs; minimize airborne exposure) .
  • Waste disposal : Collect in sealed containers for recycling due to high cost and environmental regulations .

Advanced Research Questions

How can researchers optimize energy transfer efficiency in this compound-based luminescent materials?

Methodological Answer:
Energy transfer efficiency depends on:

  • Sensitizer design : Use β-diketonate ligands (e.g., hexafluoroacetylacetone) to enhance antenna effect via triplet state matching .
  • Oxygen exclusion : Employ degassing techniques or oxygen-scavenging additives (e.g., triphenylphosphine oxide) to prevent triplet-state quenching .
  • Co-doping : Introduce gadolinium(III) to minimize cross-relaxation losses in terbium complexes .
    Validation : Measure photoluminescence quantum yields (PLQY) and compare with Dexter’s theory predictions for dipole-dipole interactions .

What methodologies are effective in resolving discrepancies in reported photoluminescence quantum yields?

Methodological Answer:
Discrepancies often arise from:

  • Sample preparation : Ensure consistent hydration levels (terbium acetate hydrolyzes in water, altering luminescence) .
  • Measurement conditions : Standardize excitation wavelength (e.g., 310 nm) and solvent system (e.g., water-ethanol cosolvent) .
  • Surface quenching : Use EDTA washing to remove surface defects or uncoordinated terbium ions .
    Troubleshooting workflow :

Replicate synthesis parameters (e.g., precursor ratios, annealing temperature).

Perform lifetime decay analysis to distinguish between radiative/non-radiative pathways.

Cross-validate PLQY using integrating sphere vs. comparative method .

How does post-synthetic modification temperature affect terbium incorporation efficiency in MOFs?

Methodological Answer:
Temperature critically influences terbium loading in MOFs:

  • Low temperature (40°C) : Limited diffusion results in surface-only terbium attachment (~5% incorporation) .
  • High temperature (120°C) : Enhanced ligand dissociation enables deeper framework integration (~25% incorporation) but risks structural collapse .
    Quantitative analysis :
  • ICP-OES : Measure terbium content post-synthesis.
  • PXRD : Monitor framework integrity.
  • BET surface area : Correlate porosity loss with temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.